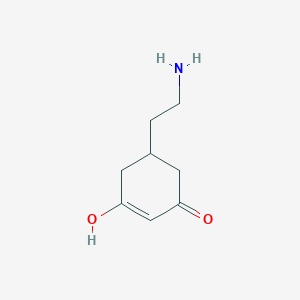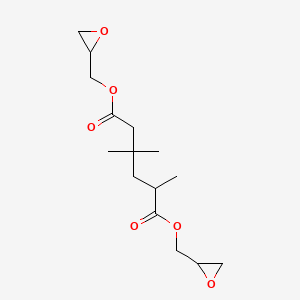
15,19-Dimethylpentatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15,19-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76 . It is a branched alkane, specifically a dimethyl derivative of pentatriacontane. This compound is notable for its presence in the cuticular hydrocarbons of certain insects, where it plays a role in chemical communication.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15,19-Dimethylpentatriacontane typically involves the use of long-chain alkanes as starting materials. One common method is the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene, followed by hydrogenation to yield the desired alkane. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale hydrogenation processes and fractional distillation to isolate the compound from mixtures of hydrocarbons.
Análisis De Reacciones Químicas
Types of Reactions: 15,19-Dimethylpentatriacontane primarily undergoes oxidation and substitution reactions. Due to its saturated nature, it is relatively inert but can be oxidized under harsh conditions to form alcohols, ketones, or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as or are used.
Substitution: Halogenation reactions can occur with reagents like or under UV light.
Major Products:
Oxidation: Alcohols, ketones, and carboxylic acids.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
15,19-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of long-chain hydrocarbons.
Biology: Plays a role in the study of insect pheromones and chemical communication.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and coatings due to its stability and low reactivity.
Mecanismo De Acción
The mechanism by which 15,19-Dimethylpentatriacontane exerts its effects is primarily through hydrophobic interactions . In biological systems, it interacts with lipid membranes and proteins, influencing their structure and function. Its role as a pheromone involves binding to specific receptors on the surface of insects, triggering behavioral responses.
Comparación Con Compuestos Similares
- 13,23-Dimethylpentatriacontane
- 11,21-Dimethylpentatriacontane
- 15,19,23-Trimethylheptatriacontane
Comparison: 15,19-Dimethylpentatriacontane is unique due to its specific branching pattern, which influences its physical properties and biological activity. Compared to other dimethylpentatriacontanes, it has distinct melting and boiling points, as well as unique interactions with biological systems.
Propiedades
Número CAS |
56987-86-1 |
|---|---|
Fórmula molecular |
C37H76 |
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
15,19-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-33-37(4)35-31-34-36(3)32-29-27-25-23-21-18-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
Clave InChI |
XDMQCULQPXRKOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















